6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with pyridine-3-carbaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the difluoropyrrolidine group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes.
Comparison with Similar Compounds
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde: This compound lacks the difluorinated pyrrolidine group, which may result in different chemical and biological properties.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: This compound contains a boronic acid group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its difluorinated pyrrolidine group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10F2N2O |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)5-13-9/h1-2,5-6H,3-4,7H2 |
InChI Key |
NIRDXGDHWRBQES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.